4-[(4-Methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine is a novel, acyclic amide compound. [] While its specific source remains unclear in the provided literature, it is structurally related to a class of compounds investigated for their cannabinoid-1 receptor (CB1R) inverse agonist properties. [] Scientific interest in this compound and its analogs stems from their potential application in addressing obesity by regulating energy balance. [, ]
4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). [, ] This means it binds to the CB1R and stabilizes it in an inactive conformation, blocking the effects of agonists like endocannabinoids. [, ] This mechanism differs from antagonists, which simply block agonist binding without affecting the receptor's basal activity.
The primary research application of 4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-(trifluoromethyl)morpholine is in the investigation of obesity and related metabolic disorders. [, ] Specifically, its role as a potent and selective CB1R inverse agonist makes it valuable for:
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9